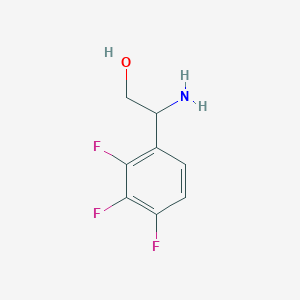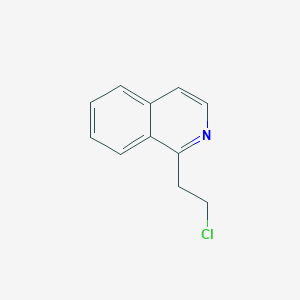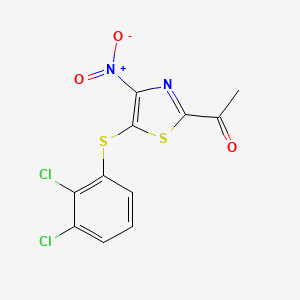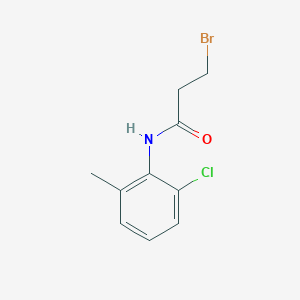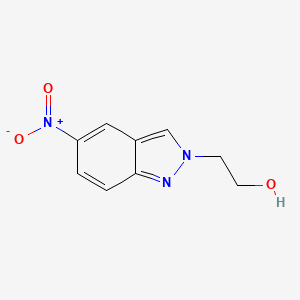
2-(5-Nitro-2H-indazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitro-2H-indazol-2-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms The compound is characterized by the presence of a nitro group at the 5-position of the indazole ring and an ethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol typically involves the nitration of 2H-indazole followed by the introduction of the ethanol group. One common method involves the following steps:
Nitration of 2H-indazole: This step involves the introduction of a nitro group at the 5-position of the indazole ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Introduction of the Ethanol Group: The nitro-indazole intermediate is then reacted with an appropriate reagent to introduce the ethanol group at the 2-position. This can be achieved through various methods, including the use of ethylene oxide or ethyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(5-Nitro-2H-indazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major products include 2-(5-nitro-2H-indazol-2-yl)acetaldehyde and 2-(5-nitro-2H-indazol-2-yl)acetic acid.
Reduction: The major product is 2-(5-amino-2H-indazol-2-yl)ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted indazole derivatives.
科学的研究の応用
2-(5-Nitro-2H-indazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-(5-Nitro-2H-indazol-2-yl)ethanol depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ethanol group may enhance the compound’s solubility and facilitate its interaction with biological targets.
類似化合物との比較
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with an imidazole ring instead of an indazole ring.
2-(5-Nitro-1H-indazol-1-yl)ethanol: Similar structure but with the nitro group at a different position.
2-(5-Amino-2H-indazol-2-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(5-Nitro-2H-indazol-2-yl)ethanol is unique due to the specific positioning of the nitro and ethanol groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
2-(5-nitroindazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-6-7-5-8(12(14)15)1-2-9(7)10-11/h1-2,5-6,13H,3-4H2 |
InChIキー |
BARYFDHHWJQUBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN(C=C2C=C1[N+](=O)[O-])CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


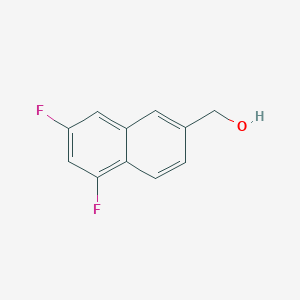
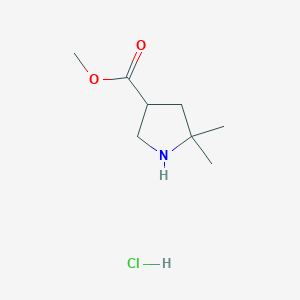

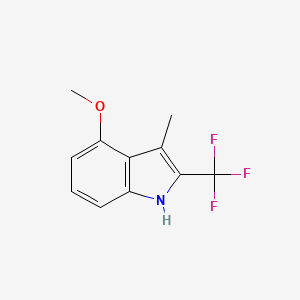

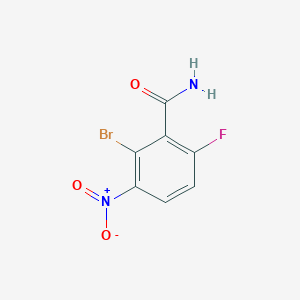
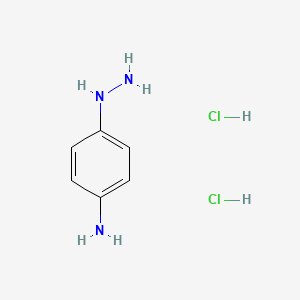
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)

![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
